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Compound of Interest

Compound Name: 6-Methoxyflavone

Cat. No.: B191845

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 6-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications.
This document details the methodologies for acquiring and interpreting nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and presents a summary of

its known biological activity related to T cell activation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 6-methoxyflavone.

'H and **C Nuclear Magnetic Resonance (NMR)

Spectroscopy
Table 1: *H and 3C NMR Spectroscopic Data for 6-Methoxyflavone
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. . Coupling
Position 13C-Chem|cal H _Chemlcal Multiplicity Constant (J)
Shift (3) (ppm)  Shift (3) (ppm)
(Hz)
2 163.2 - - -
3 107.5 6.84 S -
4 178.1 - - -
4a 123.9 - - -
5 125.9 7.89 d 9.0
6 157.8 - - -
7 119.7 7.42 dd 9.0, 3.0
8 104.8 7.33 d 3.0
8a 156.4 - - -
1 131.7 - - -
2', 6 126.3 7.92 m -
3,5 129.2 7.53 m -
4 131.8 7.53 m -
6-OCHs 55.9 3.92 S -

Solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm). Data compiled from publicly
available spectral databases.

Mass Spectrometry (MS)

Table 2. Mass Spectrometry Data for 6-Methoxyflavone

Key Fragment lons

Technique lonization Mode Precursor lon (m/z) (mi2)
m/z

LC-ESI-QTOF Positive [M+H]*: 253.0859 238, 210
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Data obtained from public mass spectrometry databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 6-Methoxyflavone

Wavenumber (cm~?) Intensity Assignment

C=0 (carbonyl) stretching of

~1640 Strong ]
the y-pyrone ring
~1605, 1500, 1450 Medium-Strong Aromatic C=C stretching
Aryl-O-CHs stretching
~1250 Strong )
(asymmetric)
Aryl-O-CHs stretching
~1030 Strong )
(symmetric)
] C-H out-of-plane bending in
~830 Medium

the aromatic rings

Data is characteristic for flavones with a methoxy substituent.

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for 6-Methoxyflavone

Solvent Amax (nm)

Methanol 270, 325

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-methoxyflavone.

Sample Preparation

A sample of 6-methoxyflavone (5-10 mg) is accurately weighed and dissolved in an
appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCls or DMSO-ds) for NMR analysis. For
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mass spectrometry, a dilute solution (e.g., 1 mg/mL) is prepared in a suitable solvent such as
methanol or acetonitrile, which may be further diluted for analysis. For IR spectroscopy, the
sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe is used.

e 1H NMR Acquisition:
o A standard single-pulse experiment is performed.

o Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o A proton-decoupled pulse sequence (e.g., zgpg30) is used.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Arelaxation delay of 2-5 seconds is employed.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)

 Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an
electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or
Orbitrap) is utilized.

o Chromatographic Separation:
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o A C18 reversed-phase column is commonly used.

o A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and
acetonitrile with 0.1% formic acid (B) is employed.

o Atypical gradient might be: 5% B to 95% B over 20 minutes.

e Mass Spectrometer Settings:
o The ESI source is operated in positive ion mode.

o Key parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C,
and a desolvation gas temperature of 300-350 °C.

o Full scan mass spectra are acquired over a mass range of m/z 100-1000.

o Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for
structural elucidation.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
o Sample Analysis (KBr Pellet Method):

o Approximately 1-2 mg of 6-methoxyflavone is finely ground with ~100 mg of dry KBr
powder.

o The mixture is pressed into a thin, transparent pellet using a hydraulic press.
o The pelletis placed in the sample holder of the FT-IR spectrometer.

o Data Acquisition:
o The spectrum is typically recorded from 4000 to 400 cm™1.

o An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.
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o A background spectrum of the empty sample compartment is recorded and subtracted
from the sample spectrum.

Biological Activity and Signaling Pathway

6-methoxyflavone has been reported to suppress T cell activation by inhibiting the nuclear
translocation of the Nuclear Factor of Activated T cells (NFAT).[2][3] The following diagram
illustrates the canonical NFAT signaling pathway in T cells and the proposed point of
intervention for 6-methoxyflavone.

Click to download full resolution via product page

NFAT Signaling Pathway and Inhibition by 6-Methoxyflavone

The binding of an antigen to the T cell receptor (TCR) initiates a signaling cascade that leads to
the activation of phospholipase Cy (PLCy). PLCy cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs binds to its
receptor on the endoplasmic reticulum (ER), causing the release of intracellular calcium (Ca?*).
The elevated Ca?* levels activate calcineurin, a phosphatase that dephosphorylates NFAT.
Dephosphorylated NFAT then translocates from the cytoplasm to the nucleus, where it acts as
a transcription factor to induce the expression of genes involved in T cell activation and
immune response. 6-Methoxyflavone has been shown to inhibit the translocation of NFAT into
the nucleus, thereby suppressing T cell activation.[2][3]
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Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive
spectroscopic analysis of 6-methoxyflavone.

e 6-Methoxyflavone Sample

Dissolve in Dissolve in 3 Prepare KBr Pellet
or Thin Film

Deuterated Solvent LC-MS Grade Solvent

!

1H and 3C NMR
Spectroscopy

FT-IR Spectroscopy

Data Processing and
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Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of 6-Methoxyflavone

This workflow begins with the preparation of the 6-methoxyflavone sample for each
spectroscopic technique. Following data acquisition, the spectra are processed and interpreted
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to elucidate the chemical structure and assess the purity of the compound. The combined data
from NMR, MS, and IR provides a comprehensive and unambiguous characterization of the
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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